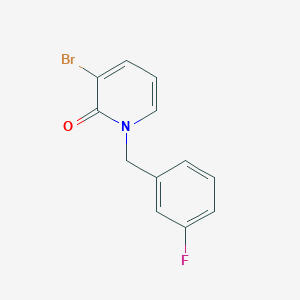

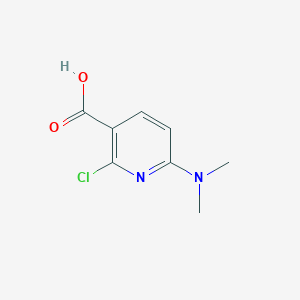

2-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

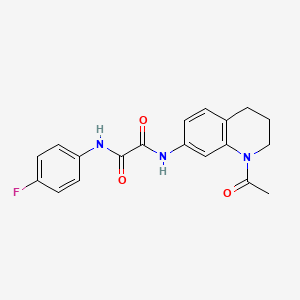

“2-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H9ClN2O2 . It is a derivative of nicotinic acid . The compound has a molecular weight of 200.62 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClN2O2/c1-11(2)6-4-3-5(8(12)13)7(9)10-6/h3-4H,1-2H3,(H,12,13) . This indicates the connectivity of atoms in the molecule but does not provide information about its 3D structure. For a detailed 3D structure analysis, X-ray diffraction or computational chemistry methods like density functional theory (DFT) could be used .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.62 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results. These properties can typically be found in chemical databases or determined experimentally.

科学的研究の応用

Catalytic Amidation of Carboxylic Acids

2-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid: is utilized in the catalytic amidation of carboxylic acids. This process is crucial in organic and medicinal chemistry for synthesizing peptides, lactams, and a significant portion of drugs. The compound acts as a catalyst or coupling reagent to activate the carboxylic acid, converting it into a more reactive intermediate for amide bond formation .

Synthesis of Bioactive Compounds

The compound plays a pivotal role in synthesizing bioactive products with anticancer , antifungal , and antibacterial properties. Its utility in creating carboxamides makes it valuable for developing medications and exploring new treatments in pharmaceutical research .

Inhibition of Methionine S-Adenosyltransferase-2

In cancer research, 2-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid derivatives have been studied for their potential to inhibit the catalytic subunit of Methionine S-Adenosyltransferase-2 (MAT2A). This inhibition offers a promising avenue for treating liver and colorectal cancers, where upregulation of MAT2A is observed .

Development of Antineoplastic Agents

The compound’s derivatives are being explored as antineoplastic agents targeting novel molecular pathways. These agents show promise in inhibiting cancer cell proliferation and survival, particularly in colon and liver cancer cells .

Safety And Hazards

特性

IUPAC Name |

2-chloro-6-(dimethylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(2)6-4-3-5(8(12)13)7(9)10-6/h3-4H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCELKMBUYRXARZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(C=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2360248.png)

![Methyl [(4-fluorobenzyl)sulfanyl]acetate](/img/structure/B2360252.png)

![N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2360253.png)

![2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B2360254.png)

![4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2360256.png)

![methyl 3-carbamoyl-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2360259.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2360261.png)

![1-(3-chlorophenyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2360263.png)